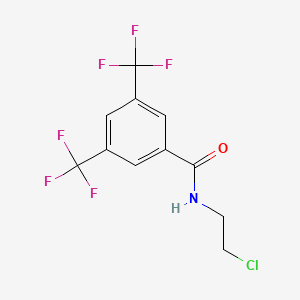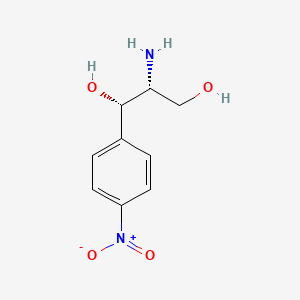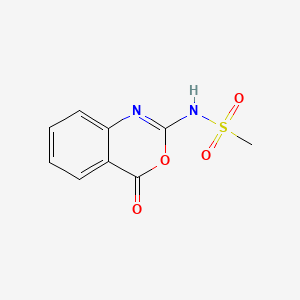
Antimony neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony neodecanoate: is an organometallic compound formed by the reaction of neodecanoic acid with antimony oxide. It is used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. This compound is particularly significant in the field of polymer chemistry, where it serves as a catalyst and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Antimony neodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Antimony pentoxide.
Reduction: Elemental antimony.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.
Mechanism of Action
The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.
Comparison with Similar Compounds
Tin neodecanoate: Used as a catalyst in similar polymerization reactions but has different thermal stability properties.
Zinc neodecanoate: Also used as a heat stabilizer but is less effective compared to antimony neodecanoate.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in polymerization reactions. It offers better performance in stabilizing PVC compared to other metal neodecanoates, making it a preferred choice in industrial applications.
Conclusion
This compound is a versatile compound with significant applications in the fields of chemistry and industry Its unique properties and effectiveness as a catalyst and stabilizer make it an important compound in the production of polymers and other industrial materials
Properties
Molecular Formula |
C10H20O5Sb2 |
|---|---|
Molecular Weight |
463.78 g/mol |
IUPAC Name |
antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |
InChI |
InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |
InChI Key |
GVASYBFAAIOOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


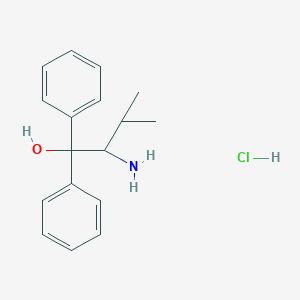
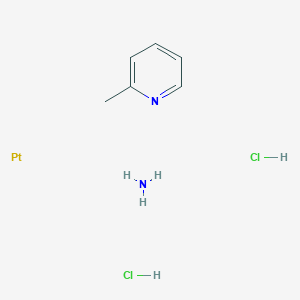
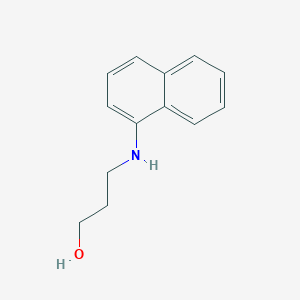
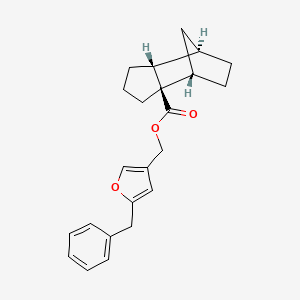

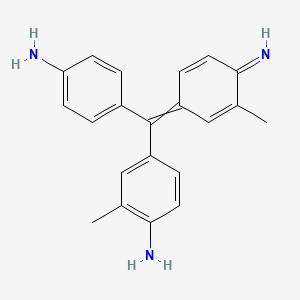

![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
